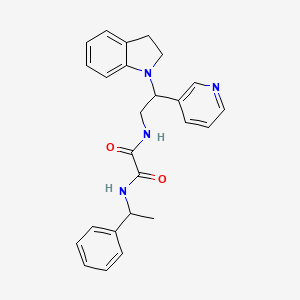
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a unique structure combining indoline, pyridine, and oxalamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline and pyridine intermediates, followed by their coupling through an ethyl linker. The final step involves the formation of the oxalamide bond.
-
Step 1: Synthesis of Indoline Intermediate
Reagents: Indole, alkyl halide
Conditions: Base (e.g., NaH), solvent (e.g., DMF), reflux
-
Step 2: Synthesis of Pyridine Intermediate
Reagents: Pyridine, alkyl halide
Conditions: Base (e.g., K2CO3), solvent (e.g., acetonitrile), heating
-
Step 3: Coupling Reaction
Reagents: Indoline intermediate, pyridine intermediate, ethyl linker
Conditions: Catalyst (e.g., Pd/C), solvent (e.g., THF), room temperature
-
Step 4: Formation of Oxalamide Bond
Reagents: Coupled product, oxalyl chloride, amine
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), cooling
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
-
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reagents: Oxidizing agents (e.g., KMnO4, H2O2)
Conditions: Acidic or basic medium, room temperature
-
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Reagents: Reducing agents (e.g., LiAlH4, NaBH4)
Conditions: Solvent (e.g., ethanol), heating
-
Substitution: The oxalamide group can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Solvent (e.g., DMF), room temperature
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols
Solvents: DMF, ethanol, dichloromethane
Major Products
Oxidation Products: Indole derivatives
Reduction Products: Piperidine derivatives
Substitution Products: Various substituted oxalamides
Wissenschaftliche Forschungsanwendungen
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity.
Wirkmechanismus
The mechanism of action of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The indoline and pyridine moieties can bind to active sites of enzymes or receptors, modulating their activity. The oxalamide group may facilitate binding through hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-(indolin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- N1-(2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(methyl)oxalamide
Uniqueness
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is unique due to the combination of indoline, pyridine, and oxalamide moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-18(19-8-3-2-4-9-19)28-25(31)24(30)27-17-23(21-11-7-14-26-16-21)29-15-13-20-10-5-6-12-22(20)29/h2-12,14,16,18,23H,13,15,17H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHFHQHVAQQBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)
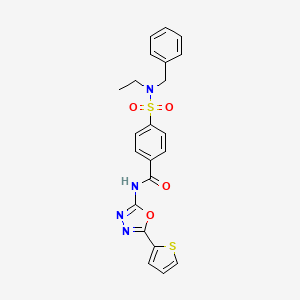
![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)

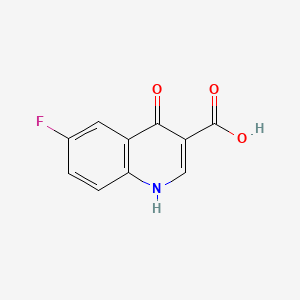
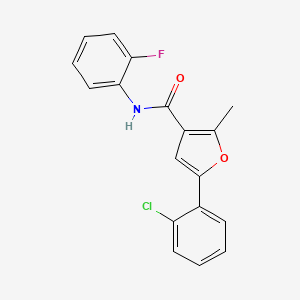
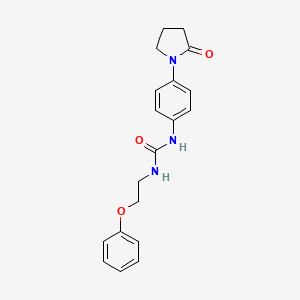

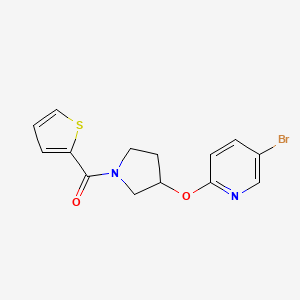
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2797616.png)
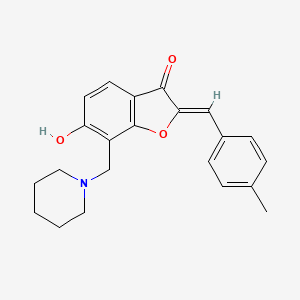

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)
